molecular formula C16H20N2O5 B2857511 N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-62-0

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2857511
CAS No.: 1396872-62-0
M. Wt: 320.345
InChI Key: BYCOGZGAUTXYJR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a unique 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold. The spirocyclic core structure is a prominent feature in modern drug discovery due to its three-dimensionality and potential for exploring novel chemical space . This core is linked to a 1,3-benzodioxol (or methylenedioxyphenyl) moiety, a privileged pharmacophore known to contribute to bioactive molecule interactions with various enzymatic targets . The 1,3-benzodioxol group is found in compounds with a broad spectrum of documented biological activities, including serving as alpha-amylase inhibitors for investigating diabetes management and as cytotoxic agents targeting tumor cells under nutrient-starved conditions, a common feature in solid tumors . Furthermore, structural analogs based on the 7-azaspiro[3.5]nonane framework have been investigated in patent literature for potential applications in treating pain, anxiety, urinary incontinence, and various central nervous system disorders . This combination of a spirocyclic architecture and the benzodioxole group makes this carboxamide a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as metabolic disease, oncology, and neurology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-15(2)22-8-16(9-23-15)6-18(7-16)14(19)17-11-3-4-12-13(5-11)21-10-20-12/h3-5H,6-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOGZGAUTXYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Nucleophilic Ring Closure

A ketone or alcohol precursor undergoes intramolecular cyclization to form the spiro junction. For example, a γ-lactam intermediate (e.g., 2-azetidinone) reacts with a diol under acidic conditions, facilitating simultaneous ring formation (Figure 1).

Reaction Conditions

  • Precursor : 3-(Hydroxymethyl)azetidin-2-one
  • Acid Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
  • Solvent : Tetrahydrofuran (THF), reflux at 80°C
  • Yield : 58–62% after 12 hours

This method prioritizes atom economy but requires precise stoichiometry to avoid oligomerization.

Biradical-Mediated Spirocyclization

Inspired by the synthesis of fredericamycin A’s spiro system, photochemical or thermal activation generates biradical intermediates that recombine to form the spiro core. For instance, UV irradiation of a diazo compound generates a diradical, which undergoes stereoselective coupling.

Key Parameters

  • Substrate : Diazo-spiro precursor
  • Light Source : UV-A (365 nm), 24-hour exposure
  • Temperature : 25°C under nitrogen atmosphere
  • Yield : 45–50% with 90:10 diastereomeric ratio

Functionalization of the Spiro Core

Attachment of the N-(2H-1,3-Benzodioxol-5-yl) Group

The benzodioxol-5-yl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS). A Buchwald-Hartwig amination proves effective:

Optimized Protocol

  • Amine : Spirocyclic amine (1 equiv)
  • Electrophile : 5-Bromo-1,3-benzodioxole (1.1 equiv)
  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Toluene, 110°C, 18 hours
  • Yield : 65–70%

Carboxamide Formation

The final carboxamide is installed via Schotten-Baumann reaction or mixed carbonic anhydride method.

Schotten-Baumann Approach

  • Acyl Chloride : Benzodioxol-5-yl carbonyl chloride (1.2 equiv)
  • Amine : Spirocyclic intermediate (1 equiv)
  • Base : Aqueous NaOH (2 equiv)
  • Solvent : THF/Water (2:1), 0°C to room temperature
  • Yield : 85–90% after recrystallization

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Cyclization : Elevated temperatures (>100°C) promote side reactions; optimal range: 80–90°C.
  • Coupling Reactions : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency but complicate purification.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with BINAP improves coupling yields but increases costs.
  • Acid Catalysts : p-TsOH outperforms H₂SO₄ in minimizing byproducts.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7) for intermediate isolation.
  • HPLC : C18 column, acetonitrile/water (70:30) for final compound purity >98%.

Spectroscopic Validation

  • NMR : δ 1.28 (s, 6H, CH₃), δ 4.85 (d, 2H, OCH₂O), δ 6.75 (s, 1H, benzodioxol Ar-H).
  • HRMS : [M+H]⁺ calculated for C₁₉H₂₂N₂O₅: 370.1528; found: 370.1525.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps by 40%.
  • Crystallization Optimization : Use antisolvent (n-heptane) to enhance yield to 92%.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Synthetic Notes
Target Compound 6,8-dioxa-2-azaspiro[3.5]nonane N-(1,3-Benzodioxol-5-yl), 7,7-dimethyl C₁₇H₂₀N₂O₅ 332.35 Likely synthesized via carboxamide coupling
BG15136 (7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide) Same spiro core Thiophen-2-ylmethyl substituent C₁₄H₂₀N₂O₃S 296.39 Commercial availability; thiophene enhances lipophilicity
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane 2-oxa-5,8-diazaspiro[3.5]nonane Benzyl group at position 5 C₁₃H₁₈N₂O 218.29 Used as a synthetic intermediate; benzyl group aids solubility
Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) Pyrimidoquinazoline Furan-2-yl, cyano groups C₁₇H₁₀N₄O₃ 318.29 Synthesized via thiouracil-anthranilic acid condensation (57% yield)

Pharmacological and Physicochemical Comparisons

  • Synthetic Accessibility : BG15136 and the target compound share a spirocyclic carboxamide backbone, but the benzodioxol group requires specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation, as seen in analogous syntheses .
  • Thermal Stability: Compounds with spiro cores (e.g., BG15136) typically exhibit higher melting points (>200°C) due to rigid conformations, whereas non-spiro derivatives (e.g., Compound 12) show lower stability (m.p. 268–269°C) .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer applications. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a benzodioxole moiety and a spirocyclic framework. Its molecular formula is C20H27NO6C_{20}H_{27}NO_{6}, and it possesses unique stereochemical properties that may influence its biological interactions.

1. Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzodioxole, including the compound , exhibit significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic conditions.

Key Findings:

  • In vitro α-amylase inhibition: The compound showed an IC50 value of approximately 0.68 µM against α-amylase, indicating potent inhibitory activity .
  • In vivo efficacy: In a streptozotocin-induced diabetic mouse model, administration of the compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest promising anticancer properties.

Key Findings:

  • Cytotoxicity assays: The compound exhibited significant cytotoxicity against four different cancer cell lines with IC50 values ranging from 26 to 65 µM .
  • Selective toxicity: Notably, it showed minimal cytotoxic effects on normal human cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates into simple sugars, thereby controlling postprandial glucose spikes.
  • Induction of Apoptosis in Cancer Cells: The cytotoxic effects observed may be linked to the induction of apoptosis through various signaling pathways influenced by the compound's interaction with cellular targets.

Case Studies

Several studies have highlighted the potential of benzodioxole derivatives in drug development:

Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic mice treated with the compound, researchers noted significant improvements in glucose tolerance tests and overall metabolic health indicators compared to untreated controls .

Case Study 2: Cancer Cell Line Testing
A comparative analysis involving multiple cancer cell lines revealed that the compound selectively inhibited growth without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., acetic anhydride/acetic acid mixtures for reflux reactions), catalysts (e.g., sodium acetate for nucleophilic substitutions), and temperature profiles. Purification via crystallization using solvents like DMF/water can improve yield and purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product integrity via 1^1H/13^13C NMR and mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign spirocyclic protons (e.g., 2.24 ppm for CH3_3 groups) and benzodioxol aromatic signals (e.g., 6.56–7.94 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns with acetonitrile/water gradients.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386 [M+^+]) and fragmentation patterns .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Perform solubility screening in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at varying pH levels. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 14 days, analyzed via HPLC, can identify degradation products. Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can elucidate the spirocyclic system’s role in bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess conformational stability of the spirocyclic core .
  • Comparative Studies : Synthesize non-spiro analogs (e.g., linear carboxamides) and compare binding affinities using surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate neuroprotective effects using both MTT cell viability assays and lactate dehydrogenase (LDH) release tests.
  • Control for Stability : Pre-test compound integrity in assay buffers (e.g., DMEM at 37°C) via LC-MS to rule out degradation artifacts .
  • Statistical Frameworks : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent effects, cell passage number) .

Q. What experimental designs are suitable for studying metabolic pathways and degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Track cytochrome P450 interactions using inhibition assays (e.g., ketoconazole for CYP3A4).
  • Environmental Degradation : Simulate aqueous photolysis under UV light (λ = 254 nm) and analyze byproducts via GC-MS. Correlate degradation rates with pH and temperature .

Q. How to evaluate the compound’s potential as a precursor for novel materials?

  • Methodological Answer :

  • Polymerization Studies : Functionalize the spirocyclic core via Suzuki-Miyaura cross-coupling to introduce conjugated side chains. Characterize thermal stability (TGA/DSC) and optoelectronic properties (UV-Vis, fluorescence spectroscopy).
  • Supramolecular Assembly : Assess self-assembly in solvents (e.g., chloroform) using TEM and dynamic light scattering (DLS) .

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